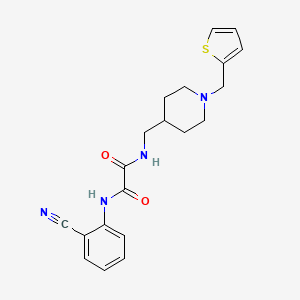

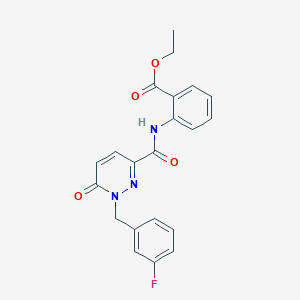

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been found to have potential therapeutic applications in the treatment of opioid addiction, pain management, and other related disorders.

科学的研究の応用

Catalytic Systems for Amidation Reactions

The compound N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is part of a broader class of chemicals utilized in catalytic systems for coupling reactions, specifically in the Goldberg amidation. This type of reaction is crucial for creating bonds between (hetero)aryl chlorides and amides, which are fundamental processes in organic synthesis. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been proven effective for this purpose, especially with less reactive (hetero)aryl chlorides. This catalytic system opens up possibilities for a variety of functionalized (hetero)aryl chlorides to react with aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, it facilitates the arylation of lactams and oxazolidinones, presenting a versatile approach for synthesizing complex molecules (De, Yin, & Ma, 2017).

Neuroprotective Potential

The structural framework of N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is closely related to compounds exhibiting potent neuroprotective properties. For instance, derivatives with similar structures have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, which are crucial for their neuroprotective effects. These compounds protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as treatments for neurodegenerative diseases. The specificity and efficacy of these compounds underscore the significance of structural design in developing neuroprotective drugs, with a particular focus on mitigating the adverse effects commonly associated with NMDA antagonists (Chenard et al., 1995).

Anticancer Activity

Compounds structurally related to N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have demonstrated significant potential as anticancer agents. Specifically, 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues exhibit a range of anticancer activities. These activities include the induction of apoptotic cell death and G2 phase arrest of the cell cycle in cancer cells. Such findings highlight the utility of these compounds in developing novel anticancer therapies with a focus on targeted cell death mechanisms and cell cycle disruption (Chitti et al., 2021).

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSUGYFWSMZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)

![4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2609427.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)